molecular formula C22H22FN3O4 B215533 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Katalognummer: B215533
Molekulargewicht: 411.4 g/mol
InChI-Schlüssel: AAPJWKBUPUSNRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrrolidine-2,5-dione core substituted with a 2,3-dihydro-1,4-benzodioxin group at position 1 and a 4-(2-fluorophenyl)piperazine moiety at position 3. The benzodioxin group may enhance lipophilicity, influencing bioavailability and blood-brain barrier penetration .

Eigenschaften

Molekularformel

C22H22FN3O4

Molekulargewicht

411.4 g/mol

IUPAC-Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H22FN3O4/c23-16-3-1-2-4-17(16)24-7-9-25(10-8-24)18-14-21(27)26(22(18)28)15-5-6-19-20(13-15)30-12-11-29-19/h1-6,13,18H,7-12,14H2

InChI-Schlüssel

AAPJWKBUPUSNRI-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5F

Kanonische SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5F

Herkunft des Produkts

United States

Biologische Aktivität

The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a synthetic derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic efficacy, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure

The compound can be structurally represented as follows:

Chemical Structure C19H22FN3O3\text{Chemical Structure }C_{19}H_{22}FN_{3}O_{3}

Anticonvulsant Activity

Research has indicated that derivatives of pyrrolidine-2,5-dione exhibit anticonvulsant properties. In particular, studies utilizing acute seizure models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) have shown promising results for compounds structurally similar to the target compound. For instance, an analog demonstrated an effective dose (ED50) of 62.1 mg/kg in the MES model, highlighting the potential for seizure control .

Analgesic Properties

In addition to anticonvulsant effects, preliminary evaluations suggest that the compound may possess analgesic properties. Testing in formalin-induced pain models indicated significant pain relief comparable to established analgesics. The mechanism appears to involve modulation of neurotransmitter release and receptor activity within pain pathways .

Structure-Activity Relationship (SAR)

The biological activity of the compound is closely linked to its structural components. The presence of the benzodioxin moiety has been associated with enhanced binding affinity to various receptors involved in neurotransmission. Modifications in the piperazine ring have also been shown to influence selectivity and potency against specific targets like equilibrative nucleoside transporters (ENTs) which play a crucial role in cellular nucleotide homeostasis .

Table 1: Summary of Key Structural Features and Biological Activities

Structural FeatureBiological ActivityReference
Benzodioxin moietyEnhanced receptor binding
2-Fluorophenyl groupIncreased selectivity for ENT2
Pyrrolidine coreAnticonvulsant and analgesic effects

Case Study 1: Anticonvulsant Evaluation

In a controlled study involving various analogs of pyrrolidine derivatives including our compound, researchers assessed efficacy through multiple seizure models. The results indicated that compounds with similar structural frameworks exhibited significant anticonvulsant activity with minimal side effects, suggesting a favorable therapeutic index .

Case Study 2: Analgesic Assessment

Another study focused on evaluating the analgesic properties of the compound in a neuropathic pain model. Results showed that administration led to a marked reduction in pain scores compared to controls, supporting its potential use in pain management therapies .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anti-inflammatory Properties
The compound has been investigated for its potential as an anti-inflammatory agent. Its interactions with specific enzymes and receptors suggest that it may modulate inflammatory pathways effectively.

2. Neurotransmitter System Interaction
The compound shows promise in influencing neurotransmitter systems, especially serotonin receptors. This interaction is crucial for developing treatments for mood disorders such as depression and anxiety.

3. Antidepressant Effects
Due to its ability to interact with serotonin receptors, there is potential for this compound to be developed as an antidepressant. Studies have shown that compounds with similar structures can enhance serotonin levels in the brain.

Synthetic Routes

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves several key steps:

  • Formation of the Benzodioxin Moiety : This step involves the cyclization of appropriate precursors to form the benzodioxin structure.
  • Piperazine Substitution : The introduction of the piperazine group is achieved through nucleophilic substitution reactions.
  • Final Dione Formation : The final step involves the formation of the dione structure via oxidation or other chemical transformations.

These synthetic routes can be optimized for yield and purity by controlling reaction conditions such as temperature and solvent choice.

Case Studies

Numerous studies have explored the pharmacological potential of this compound:

Study 1: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. The results suggest that modifications to the benzodioxin moiety could enhance anti-inflammatory effects.

Study 2: Neuropharmacological Effects
Research published in Neuropharmacology highlighted the compound's interaction with serotonin receptors and its potential as a therapeutic agent for anxiety disorders. Behavioral assays in animal models showed promising anxiolytic effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Pyrrolidine/Pyrrole-2,5-dione Derivatives

The pyrrolidine-2,5-dione scaffold is shared with pesticidal agents such as 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (fluoroimide, CAS 41205-21-4), which inhibits fungal growth via mitochondrial disruption . Key differences include:

  • Substituent effects : The target compound’s fluorophenyl-piperazine group may confer receptor-binding specificity (e.g., serotonin or dopamine receptors), whereas fluoroimide’s chloro-fluorophenyl substituents enhance electrophilicity for pesticidal activity.

Piperazine-Containing Analogues

A structurally related compound, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one (CAS 1144437-04-6), replaces the fluorophenyl group with a methylsulfonyl-piperazine moiety . Comparative analysis reveals:

  • Pharmacokinetics : The methylsulfonyl group in the analogue improves aqueous solubility but may reduce CNS penetration due to increased polarity.
  • Receptor affinity : The fluorophenyl group in the target compound likely enhances affinity for fluorophoric receptor pockets (e.g., 5-HT1A or D2-like receptors), whereas sulfonyl groups often target enzymes (e.g., kinases).

Pyrazolone Derivatives

Antipyrine (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one, CAS 60-80-0), a pyrazolone derivative, shares a lactam-like structure but exhibits distinct reactivity and applications (e.g., analgesic/antipyretic) . Contrasts include:

  • Ring saturation : The pyrrolidine-2,5-dione core in the target compound is fully saturated, reducing electrophilicity compared to antipyrine’s unsaturated pyrazolone ring.
  • Functional groups : Antipyrine lacks the fluorophenyl-piperazine system, limiting its receptor-targeting versatility.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Weight Primary Activity Reference
Target Compound Pyrrolidine-2,5-dione 1: Benzodioxin; 3: 4-(2-fluorophenyl)piperazine ~403.4 (estimated) Putative CNS modulation
Fluoroimide Pyrrole-2,5-dione 1: 4-Fluorophenyl; 3,4: Cl 258.1 Fungicidal
CAS 1144437-04-6 Pyrrolidin-2-one 1: Benzodioxin; 4: Methylsulfonyl-piperazine 409.5 Undisclosed (likely enzymatic)
Antipyrine Pyrazol-3-one 1: Phenyl; 2: Methyl 188.2 Analgesic/antipyretic

Research Findings and Mechanistic Insights

  • Fluorophenyl-piperazine motif : This group is prevalent in antipsychotics (e.g., aripiprazole), suggesting dopamine D2 receptor partial agonism or serotonin receptor antagonism as plausible mechanisms .
  • Benzodioxin vs. benzopyran: Unlike chromafenozide (a benzopyran insecticide), the benzodioxin group in the target compound may reduce oxidative metabolism, enhancing plasma half-life .
  • Synthetic challenges : Crystallographic tools like SHELX and ORTEP-3 (used for structural determination in analogues) highlight the compound’s conformational rigidity, which may limit binding plasticity .

Vorbereitungsmethoden

Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine

  • Nitration : Nitration of 1,4-benzodioxane followed by reduction (e.g., H₂/Pd-C) to the amine.

  • Protection : Boc protection of the amine to prevent side reactions during subsequent steps.

Coupling to the Pyrrolidine Core

The Boc-protected amine is coupled to the pyrrolidine-2,5-dione core using standard peptide coupling reagents. For example:

  • Reagents : EDCl, HOBt, DIPEA in dichloromethane.

  • Yield : 65–80%.

Alternative Reductive Cyclization Strategies

Reductive cyclization offers a streamlined approach to form the pyrrolidine ring while incorporating substituents. This method, used in pyrrolobenzodiazepine synthesis, involves:

  • Preparation of nitro precursors : N-(2-nitrobenzoyl)pyrrolidine-2-carboxaldehyde derivatives.

  • Reduction : Tin(II) chloride dihydrate (SnCl₂·2H₂O) in methanol under reflux to reduce the nitro group and induce cyclization.

Adapting this to the target compound:

  • Precursor : N-(2,3-dihydro-1,4-benzodioxin-6-carbonyl)-4-(2-fluorophenyl)piperazine-prolinol.

  • Cyclization conditions : SnCl₂·2H₂O, MeOH, reflux, 12 h.

  • Yield : ~70% (estimated from analogous reactions).

Optimization Challenges and Solutions

Steric Hindrance

Bulky substituents on the pyrrolidine ring (e.g., benzodioxin and piperazine groups) can hinder cyclization. Solutions include:

  • High-dilution conditions : To favor intramolecular reactions over intermolecular side reactions.

  • Microwave-assisted synthesis : Reducing reaction time and improving yield.

Regioselectivity

Selective functionalization at the pyrrolidine-3 position is achieved using directing groups or temporary protecting strategies. For example, transient silyl protection of the 1-position amine ensures substitution occurs exclusively at the 3-position.

Comparative Analysis of Synthetic Routes

The table below contrasts two viable pathways:

MethodStepsTotal YieldAdvantagesLimitations
Stepwise coupling 1. Core formation
2. Piperazine introduction
3. Benzodioxin coupling
45–55%Modular; easier purificationLengthy; multiple protection steps
Reductive cyclization 1. Precursor synthesis
2. Cyclization
60–70%Fewer steps; higher efficiencyRequires nitro precursors

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.